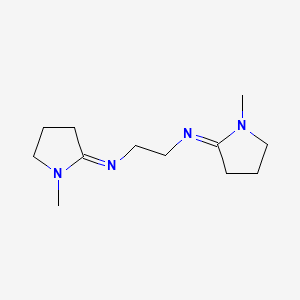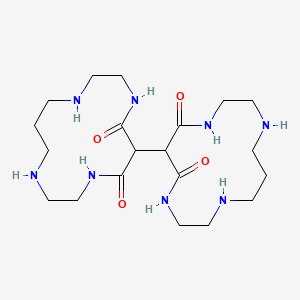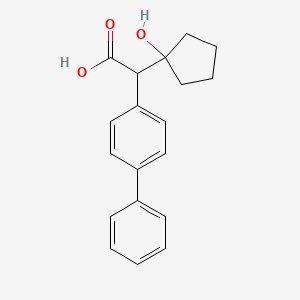
1-Chloropyrrolidine-2,5-dione;methylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloropyrrolidine-2,5-dione;methylsulfanylbenzene is a compound that combines the properties of two distinct chemical entities: 1-Chloropyrrolidine-2,5-dione and methylsulfanylbenzene.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloropyrrolidine-2,5-dione can be synthesized from succinimide by treatment with chlorine sources such as sodium hypochlorite (bleach) or t-butylhypochlorite . The reaction typically involves the chlorination of succinimide in the presence of these reagents, resulting in the formation of 1-Chloropyrrolidine-2,5-dione.
Methylsulfanylbenzene can be synthesized through the methylation of thiophenol using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetone.
Industrial Production Methods
Industrial production of 1-Chloropyrrolidine-2,5-dione involves large-scale chlorination of succinimide using chlorine gas or sodium hypochlorite. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through recrystallization or distillation.
Methylsulfanylbenzene is produced industrially by the methylation of thiophenol using methylating agents such as dimethyl sulfate or methyl chloride. The reaction is conducted in large reactors with appropriate safety measures to handle the toxic and volatile reagents.
Chemical Reactions Analysis
Types of Reactions
1-Chloropyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: It can act as a mild oxidant in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Methylsulfanylbenzene undergoes reactions such as:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: The methylthio group can be substituted by other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation of 1-Chloropyrrolidine-2,5-dione: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution of 1-Chloropyrrolidine-2,5-dione: Common nucleophiles include amines and thiols.
Oxidation of Methylsulfanylbenzene: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution of Methylsulfanylbenzene: Common electrophiles include halogens and nitro groups.
Major Products Formed
Oxidation of 1-Chloropyrrolidine-2,5-dione: Formation of N-chlorosuccinimide derivatives.
Substitution of 1-Chloropyrrolidine-2,5-dione: Formation of substituted succinimide derivatives.
Oxidation of Methylsulfanylbenzene: Formation of methylsulfoxide and methylsulfone.
Substitution of Methylsulfanylbenzene: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Chloropyrrolidine-2,5-dione is used as a chlorinating agent and mild oxidant in organic synthesis . It is also employed in the production of rubber additives and as a pharmaceutical intermediate in the synthesis of antibiotics .
Methylsulfanylbenzene is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a solvent and reagent in organic synthesis.
Mechanism of Action
1-Chloropyrrolidine-2,5-dione exerts its effects through the highly reactive N-Cl bond, which functions as a source of "Cl+" . This allows it to participate in chlorination and oxidation reactions, where it transfers the chlorine atom to other molecules.
Methylsulfanylbenzene exerts its effects through the methylthio group, which can undergo various chemical transformations, including oxidation and substitution. The aromatic ring provides stability and reactivity, allowing it to participate in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
1-Chloropyrrolidine-2,5-dione is similar to other N-halosuccinimides, such as N-bromosuccinimide and N-iodosuccinimide . These compounds share similar reactivity and are used as halogenating agents in organic synthesis. 1-Chloropyrrolidine-2,5-dione is unique in its mild oxidizing properties and specific reactivity with certain substrates.
Methylsulfanylbenzene is similar to other thioethers, such as ethylsulfanylbenzene and propylsulfanylbenzene. These compounds share similar reactivity and are used as precursors in organic synthesis. methylsulfanylbenzene is unique in its balance of reactivity and stability, making it a versatile reagent in various chemical transformations.
Properties
CAS No. |
82661-92-5 |
|---|---|
Molecular Formula |
C11H12ClNO2S |
Molecular Weight |
257.74 g/mol |
IUPAC Name |
1-chloropyrrolidine-2,5-dione;methylsulfanylbenzene |
InChI |
InChI=1S/C7H8S.C4H4ClNO2/c1-8-7-5-3-2-4-6-7;5-6-3(7)1-2-4(6)8/h2-6H,1H3;1-2H2 |
InChI Key |
QDOMKUJILDCPEW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1.C1CC(=O)N(C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


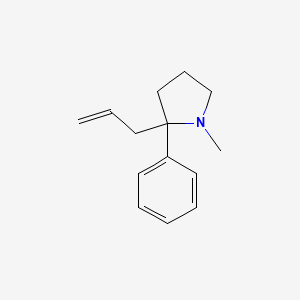
![N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419429.png)
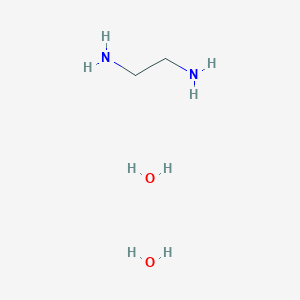
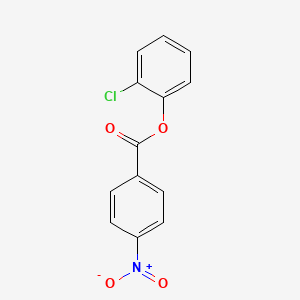
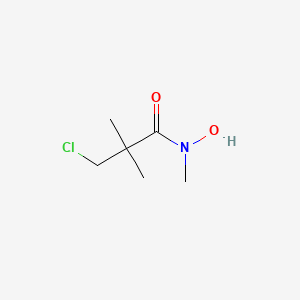
![2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14419445.png)
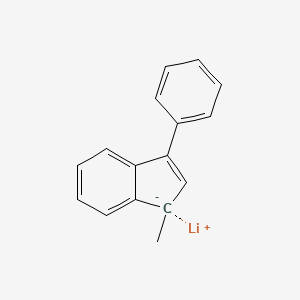
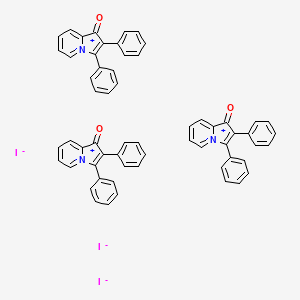
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)

